molecular formula C20H26ClN3O4S2 B2774273 2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177895-42-9

2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2774273
CAS No.: 1177895-42-9
M. Wt: 472.02
InChI Key: YNBKZISSVCWOHH-UHFFFAOYSA-N
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Description

2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O4S2 and its molecular weight is 472.02. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2.ClH/c1-2-10-23-11-8-15-16(13-23)28-20(18(15)19(21)25)22-17(24)9-12-29(26,27)14-6-4-3-5-7-14;/h3-7H,2,8-13H2,1H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBKZISSVCWOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s known that similar compounds interact with their targets, leading to changes in cellular processes. The compound may bind to its target, altering its function and leading to downstream effects.

Biological Activity

The compound 2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothieno[2,3-c]pyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a tetrahydrothieno[2,3-c]pyridine backbone with a phenylsulfonyl group and a propanamide moiety.

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 135413562

Structural Features

FeatureDescription
BackboneTetrahydrothieno[2,3-c]pyridine
Functional GroupsPhenylsulfonyl, Propanamide
StereochemistryAchiral

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit various pharmacological effects. These include:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood, suggesting its utility in inflammatory conditions .
  • Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against several bacterial strains, although further research is required to establish specific mechanisms.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study conducted by researchers synthesized novel derivatives of tetrahydrothieno[2,3-c]pyridine and evaluated their ability to inhibit LPS-induced TNF-alpha production. The results indicated that several derivatives exhibited significant inhibitory activity .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound displayed notable antimicrobial properties against specific pathogens. Further investigations are ongoing to elucidate the precise mechanisms and efficacy against resistant strains.
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that the compound has a favorable safety profile at therapeutic concentrations while effectively reducing cell viability in cancer cell lines, indicating potential for anticancer applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High tissue affinity noted in liver and lungs.
  • Metabolism : Primarily hepatic metabolism with significant first-pass effect.
  • Excretion : Renal excretion predominates.

Q & A

What are the critical steps and challenges in synthesizing this compound, and how are intermediates characterized?

Basic Research Question
The synthesis involves multi-step reactions, including sulfonamide coupling, heterocyclic ring formation, and purification. Key challenges include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like hydrolysis of the sulfonyl group or incomplete cyclization. Intermediates are characterized using HPLC to monitor purity and NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D techniques) to confirm structural integrity. For example, 1H^1H-NMR can verify the presence of the tetrahydrothienopyridine core by identifying proton environments in the 4,5,6,7-tetrahydro region .

How can researchers optimize reaction yields while minimizing impurities in the final product?

Advanced Research Question
Yield optimization requires statistical Design of Experiments (DoE) to systematically vary parameters like catalyst loading, solvent ratio, and reaction time. For instance, a fractional factorial design can identify critical factors affecting sulfonamide coupling efficiency. Additionally, reaction path search methods (e.g., quantum chemical calculations) predict energy barriers for intermediates, guiding experimentalists to bypass high-energy transition states that lead to impurities .

What analytical techniques are most reliable for confirming the stereochemistry and purity of the compound?

Basic Research Question
Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignments. Purity is quantified via reverse-phase HPLC with UV detection at 254 nm, calibrated against a reference standard. Residual solvents and inorganic salts are analyzed using gas chromatography (GC) and ion chromatography , respectively .

How can computational methods aid in predicting the compound’s reactivity or biological target interactions?

Advanced Research Question
Molecular docking simulations (e.g., AutoDock Vina) model interactions between the sulfonamide group and enzymatic active sites, such as carbonic anhydrase isoforms. Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the thienopyridine scaffold, guiding derivatization strategies. For example, Fukui indices identify regions prone to nucleophilic attack, informing protection/deprotection steps during synthesis .

What strategies resolve contradictions in pharmacological data across different assay systems?

Advanced Research Question
Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents). To address this:

  • Standardize protocols using OECD guidelines for in vitro testing.
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics directly.
  • Replicate studies in physiologically relevant models (e.g., 3D cell cultures or ex vivo tissue assays) .

How do substituents (e.g., the propyl group at position 6) influence the compound’s physicochemical properties?

Advanced Research Question
The propyl group enhances lipophilicity, measured via logP experiments (shake-flask method). This modification increases membrane permeability, validated using Caco-2 cell monolayers . Comparative studies with methyl or ethyl analogs (via SAR analysis ) quantify the impact on solubility and bioavailability .

What methodologies ensure accurate quantification of the compound in biological matrices?

Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., 13C^{13}C-analogs) achieves nanogram-level sensitivity. Sample preparation involves solid-phase extraction (SPE) using mixed-mode sorbents to isolate the compound from plasma proteins. Method validation follows FDA bioanalytical guidelines for precision, accuracy, and matrix effects .

How can researchers design experiments to probe the compound’s stability under physiological conditions?

Basic Research Question
Stability is assessed via:

  • Forced degradation studies (acid/base hydrolysis, oxidative stress with H2_2O2_2).
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Photostability under ICH Q1B guidelines using a xenon lamp .

What advanced techniques elucidate the compound’s metabolic pathways?

Advanced Research Question
High-resolution mass spectrometry (HRMS) coupled with hepatic microsomal incubations identifies phase I metabolites (oxidation, dealkylation). Phase II conjugates (glucuronides, sulfates) are detected using β-glucuronidase/sulfatase hydrolysis . CYP450 inhibition assays (e.g., fluorogenic substrates) pinpoint enzymes responsible for metabolism .

How can interdisciplinary approaches enhance the development of analogs with improved efficacy?

Advanced Research Question
Integrate chemoinformatics (e.g., KNIME workflows) to screen virtual libraries for analogs. Crystallography-guided synthesis optimizes binding to target pockets. Machine learning models trained on ADME-Tox data prioritize candidates with favorable pharmacokinetic profiles .

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